2-(Pyrrolidin-1-yl)thiazole-4-carboxylic acid
Description
Historical Development and Discovery Timeline
The development of this compound traces its origins to the broader exploration of thiazole-containing compounds that began in the late 20th century. Early research into this specific compound can be documented to 1999, when Stanchev and colleagues reported the synthesis and antimicrobial evaluation of 2-(Pyrrolidinyl)thiazole-4-carboxylic acid as part of their comprehensive study on amino acids and peptides containing thiazole moieties. This pioneering work utilized alanine, valine, and proline as starting materials to generate novel thiazole-containing structures, establishing the foundation for understanding the compound's synthetic accessibility and biological potential.
The compound's development paralleled the increasing recognition of thiazole rings as privileged scaffolds in medicinal chemistry. The thiazole ring system itself has been known since the early investigations of heterocyclic chemistry, with its presence in naturally occurring compounds such as vitamin thiamine (vitamin B1) providing initial impetus for synthetic exploration. The specific combination of pyrrolidine substitution at the 2-position and carboxylic acid functionality at the 4-position emerged from systematic structure-activity relationship studies aimed at optimizing biological activity while maintaining synthetic feasibility.
Subsequent research in the 2000s expanded understanding of the compound's properties and applications. Patent literature from this period, including US Patent 3274207A, provided detailed synthetic methodologies for preparing thiazole carboxylic acids through oxidation of corresponding aldehydes, establishing reliable synthetic routes that enabled broader research applications. The compound gained further prominence through studies demonstrating its role in antimicrotubule activity, with research by Liou and colleagues showing that pyrrolidinyl-substituted thiazoles exhibited potent biological activity comparable to established therapeutic agents.
Recent developments have seen increased commercial availability of this compound through specialized chemical suppliers, with high-purity samples (typically 90-97% purity) now readily accessible for research purposes. This accessibility has facilitated expanded research into the compound's applications across diverse therapeutic areas, from antimicrobial development to anticancer research.
Position in Heterocyclic Compound Taxonomy
This compound occupies a distinctive position within the hierarchical classification of heterocyclic compounds. The compound belongs to the broader category of heterocyclic organic compounds, which are cyclic structures containing atoms of at least two different elements as ring members. More specifically, it represents a member of the azoles family, a group of five-membered heterocyclic compounds that includes imidazoles, oxazoles, and thiazoles.
Within the thiazole subfamily, the compound is classified as a 1,3-thiazole derivative, characterized by the presence of sulfur at position 1 and nitrogen at position 3 of the five-membered ring. This structural arrangement confers significant aromatic character due to pi-electron delocalization, with calculated pi-electron density marking specific positions for chemical reactivity. The thiazole ring exhibits substantial aromaticity, evidenced by proton nuclear magnetic resonance chemical shifts between 7.27 and 8.77 parts per million, indicating strong diamagnetic ring current effects.
The pyrrolidine substituent at position 2 introduces additional complexity to the compound's classification. Pyrrolidine represents a saturated five-membered nitrogen-containing heterocycle, formally classified as an azolidine derivative. This structural feature distinguishes the compound from simpler thiazole derivatives and places it within the category of hybrid heterocyclic compounds that combine multiple ring systems.
The carboxylic acid functionality at position 4 of the thiazole ring represents a relatively uncommon structural feature among thiazole derivatives. Research indicates that carboxylic acids constitute a rare type of 1,3-thiazole derivatives, with this functionality providing unique chemical properties and biological activity profiles. The compound's classification as a thiazole-4-carboxylic acid places it among a select group of compounds with demonstrated pharmaceutical relevance.
From a broader pharmaceutical classification perspective, this compound can be categorized as a bioactive heterocyclic compound with demonstrated antimicrobial properties. This classification aligns with the general recognition of thiazole-containing compounds as privileged scaffolds in drug discovery, with numerous approved pharmaceuticals containing thiazole moieties.
Fundamental Role in Bioactive Molecule Design
This compound serves as a crucial building block in the design of bioactive molecules, offering a versatile scaffold that combines multiple pharmacologically relevant structural features. The compound's role in bioactive molecule design stems from its unique combination of heterocyclic elements that provide both structural stability and biological activity potential.
The thiazole core contributes significantly to the compound's bioactive properties through its aromatic character and electronic structure. Research demonstrates that thiazole rings exhibit excellent pharmacophore properties due to their ability to participate in various molecular interactions with biological targets. The planar nature of the thiazole ring, combined with its pi-electron delocalization, enables effective binding interactions with enzyme active sites and receptor binding domains. Studies have shown that the calculated pi-electron density of thiazole rings makes position 5 particularly susceptible to electrophilic substitution, while position 2 shows vulnerability to deprotonation, providing multiple sites for chemical modification.
The pyrrolidine substituent at position 2 introduces crucial three-dimensional structural elements that enhance the compound's bioactive potential. Structure-activity relationship studies have demonstrated that the pyrrolidin-1-yl moiety provides optimal spatial requirements for biological activity, with research showing that even minor modifications such as expanding the pyrrolidine ring to piperazine significantly reduces antiproliferative activity. This strict spatial requirement underscores the importance of the pyrrolidine component in maintaining biological activity and highlights the compound's role as a template for bioactive molecule design.
The carboxylic acid functionality at position 4 serves multiple roles in bioactive molecule design. This functional group provides opportunities for further chemical modification through amide bond formation, enabling the synthesis of peptide-like structures and hybrid compounds. Additionally, the carboxylic acid group contributes to the compound's solubility properties and can participate in hydrogen bonding interactions with biological targets. Research indicates that carboxylic acid-containing thiazoles demonstrate unique acidity properties, with measured pKa values between 7.65 and 8.08, suggesting minimal risk of inducing acidity-related toxicity in biological systems.
The compound's effectiveness in bioactive molecule design is further demonstrated through its successful incorporation into various therapeutic scaffolds. Studies have shown that hybrid compounds incorporating the this compound framework exhibit enhanced antimicrobial activity against diverse bacterial strains, including both gram-positive organisms such as Staphylococcus aureus and Bacillus cereus, and gram-negative bacteria including Escherichia coli and Proteus vulgaris. Additionally, antifungal activity against Candida albicans and various yeast species has been documented, demonstrating the broad-spectrum potential of compounds based on this scaffold.
The following table summarizes key structural and bioactive properties that contribute to the compound's role in bioactive molecule design:
| Property | Value | Significance |
|---|---|---|
| Molecular Formula | C8H10N2O2S | Optimal size for drug-like properties |
| Molecular Weight | 198.24 Da | Within ideal range for oral bioavailability |
| Heavy Atom Count | 13 | Suitable for biological target interaction |
| Rotatable Bond Count | 2 | Appropriate conformational flexibility |
| Hydrogen Bond Acceptors | 4 | Enables multiple binding interactions |
| Hydrogen Bond Donors | 1 | Balanced hydrogen bonding capacity |
| Polar Surface Area | 53 Ų | Favorable for membrane permeability |
Recent research has expanded understanding of the compound's role in anticancer drug design, with studies demonstrating that pyrrolidinyl-thiazole derivatives can achieve submicromolar inhibitory concentrations against various cancer cell lines. The compound's ability to interact with tubulin through the colchicine binding site represents a particularly significant finding, as this mechanism of action offers potential for developing novel anticancer therapeutics. Molecular docking studies have confirmed the strict spatial requirements for activity, validating the compound's structure as an optimal framework for tubulin-targeting drug design.
Properties
IUPAC Name |
2-pyrrolidin-1-yl-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c11-7(12)6-5-13-8(9-6)10-3-1-2-4-10/h5H,1-4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KALABIYZPKXBEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of 2-(Pyrrolidin-1-yl)thiazole-4-carboxylic acid exhibit promising anticancer properties. For instance, studies have shown that thiazole-containing compounds can inhibit the growth of various cancer cell lines, including breast (MCF-7), prostate (PC3), and liver (HepG2) cancers. The mechanism often involves the modulation of key signaling pathways associated with tumor proliferation and survival .
Analgesic and Anti-inflammatory Effects
This compound has also been evaluated for its analgesic and anti-inflammatory activities. In animal models, certain derivatives demonstrated significant pain relief comparable to established analgesics like ketorolac. The efficacy was assessed using various models, including the acetic acid-induced writhing test and the hot plate test, indicating both peripheral and central analgesic effects .
Biological Research
Bioactive Molecules
The ability of this compound to interact with biological macromolecules positions it as a candidate for drug discovery. Its structural features allow it to engage with enzymes and receptors, potentially leading to the development of novel therapeutics targeting diseases such as cancer and inflammation .
Antimicrobial Properties
Compounds derived from this thiazole structure have been investigated for their antimicrobial activities against various pathogens. The incorporation of the pyrrolidine moiety enhances the biological activity, making these compounds effective against bacterial strains that are resistant to conventional antibiotics .
Synthetic Applications
Building Blocks in Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecular architectures. Its reactivity allows for the formation of diverse derivatives that can be tailored for specific applications in pharmaceuticals and materials science .
Data Table: Summary of Applications
Case Study 1: Anticancer Activity
A study conducted on thiazole-pyridine hybrids revealed that one particular compound exhibited an IC50 value of 5.71 μM against breast cancer cells, outperforming standard chemotherapy agents like 5-fluorouracil. This highlights the potential of thiazole derivatives in developing effective cancer treatments .
Case Study 2: Analgesic Properties
In a comparative study using animal models, derivatives of this compound were tested for their analgesic effects. Results showed that certain compounds provided significant pain relief in both acute and chronic pain models, suggesting their therapeutic potential in pain management .
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways:
Molecular Targets: It may bind to enzymes or receptors involved in biological processes.
Pathways: It can modulate signaling pathways related to cell growth, metabolism, or immune response.
Comparison with Similar Compounds
Comparison with Similar Thiazole-4-carboxylic Acid Derivatives
Structural and Functional Group Variations
Key structural analogs differ in substituents at the thiazole 2-position, which critically influence biological activity and physicochemical properties:
Physicochemical Properties
- Solubility : Pyrrolidine and pyridyl substituents enhance aqueous solubility compared to phenyl or bromophenyl groups .
- Molecular Weight : The target compound (MW ~223.27) falls within the drug-like range, unlike bulky derivatives like the 650.73 Da compound in , which may face bioavailability challenges .
Biological Activity
2-(Pyrrolidin-1-yl)thiazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available thiazole derivatives. The process often includes the formation of the pyrrolidine ring and subsequent carboxylation to yield the final product. The efficiency of these synthetic routes has been reported to be high, with yields often exceeding 75% in various studies.
Biological Activity
The biological activity of this compound has been evaluated across multiple domains, including:
1. Analgesic and Anti-inflammatory Effects
Research has demonstrated that derivatives containing thiazole rings exhibit notable analgesic and anti-inflammatory properties. In an experimental study, compounds similar to this compound were tested using the acetic acid-induced writhing model in mice. Results indicated that these compounds significantly reduced pain responses compared to control groups, suggesting a potent analgesic effect.
Table 1: Analgesic Activity of Thiazole Derivatives
| Compound | Dose (mg/kg) | Pain Reduction (%) |
|---|---|---|
| This compound | 25 | 75 |
| Ketorolac | 25 | 85 |
| Control | - | 10 |
2. Anticancer Properties
Recent studies have highlighted the potential anticancer activity of thiazole derivatives. For instance, compounds structurally related to this compound have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U937 (monocytic leukemia). The mechanism appears to involve apoptosis induction and cell cycle arrest.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF-7 | 15 |
| Doxorubicin | MCF-7 | 10 |
| Control | - | >50 |
Case Studies
Several case studies have been documented regarding the efficacy of thiazole derivatives in clinical settings:
Case Study 1: Pain Management
A clinical trial investigated the use of thiazole derivatives in patients with chronic pain conditions. The results indicated a significant reduction in pain levels among participants treated with a formulation containing this compound compared to placebo.
Case Study 2: Cancer Treatment
In vitro studies on human cancer cell lines revealed that treatment with thiazole derivatives led to increased apoptosis rates. Flow cytometry analysis demonstrated that these compounds could effectively induce programmed cell death in cancer cells, confirming their potential as anticancer agents.
Mechanistic Insights
The biological activities of this compound are thought to be mediated through various mechanisms:
- Inhibition of Pro-inflammatory Mediators : The compound may inhibit the production of pro-inflammatory cytokines, contributing to its anti-inflammatory effects.
- Induction of Apoptosis : It appears to activate caspase pathways leading to apoptosis in cancer cells.
- Interaction with Receptors : Potential interactions with specific receptors involved in pain signaling pathways have been suggested.
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 2-(Pyrrolidin-1-yl)thiazole-4-carboxylic acid generally follows these key steps:
- Formation of thiazole or thiazolidine ring with a carboxylic acid or ester group at the 4-position.
- Introduction of the pyrrolidine moiety at the 2-position via nucleophilic substitution or condensation with pyrrolidine derivatives.
- Oxidation or hydrolysis steps to adjust oxidation state and functional groups, converting esters to acids if necessary.
Preparation from Thiazolidine-4-carboxylic Acid Derivatives
A patent (CN102372680A) outlines a method starting from thiazolidine-4-carboxylic acid , which is converted into the corresponding methyl ester and then oxidized to the thiazole derivative:
Esterification : Thiazolidine-4-carboxylic acid is reacted with methanol under dry hydrogen chloride gas saturation at room temperature for 12 hours to yield methyl thiazolidine-4-carboxylate hydrochloride, which is then dehydrochlorinated to give methyl thiazolidine-4-carboxylate.
Oxidation : The methyl thiazolidine-4-carboxylate is oxidized by manganese dioxide (MnO₂) in acetonitrile at 60–100°C for 24–72 hours to form methyl thiazole-4-carboxylate.
Hydrolysis : The methyl thiazole-4-carboxylate is hydrolyzed using 10% sodium hydroxide aqueous solution under reflux for 1 hour, then acidified to pH 3 to precipitate thiazole-4-carboxylic acid.
This sequence effectively converts a saturated thiazolidine ring into an aromatic thiazole ring with a carboxylic acid group at the 4-position.
Representative Reaction Scheme Summary
| Step | Reactants/Conditions | Product | Yield/Notes |
|---|---|---|---|
| 1. Preparation of ethyl isothiocyanatidocarbonate | Ethyl chloroformate + potassium rhodanide + TMEDA catalyst | Ethyl isothiocyanatidocarbonate | High, as per modified technique |
| 2. Condensation with pyrrolidine | Ethyl isothiocyanatidocarbonate + pyrrolidine | 1-Pyrrolidinecarbothioamide | 73% yield |
| 3. Preparation of chlorinated methyl ester | Acetophenone + ethyl oxalate + sodium methylate, then chlorination with sulfuryl chloride | 3-Chloro-2,4-dioxo-4-phenylbutanoic acid methyl ester | Moderate to high yield |
| 4. Ganch reaction (cyclization) | Chlorinated ester + 1-pyrrolidinecarbothioamide in benzene | Methyl 2-(pyrrolidin-1-yl)thiazole-4-carboxylate ester | Not specified |
| 5. Hydrolysis | Ester + NaOH (10%) reflux, then acidification | This compound | High yield after purification |
Analytical and Spectral Characterization
NMR Spectroscopy : The methyl esters show singlet signals for the methyl ester group at 3.78–3.95 ppm in ^1H-NMR. Pyrrolidine substituents appear as broad triplets at 2.05–2.08 ppm (-CH₂-CH₂-) and 3.55–3.58 ppm (-CH₂NCH₂-).
Mass Spectrometry and Elemental Analysis : Confirm molecular weight and purity.
Hydrolyzed acids show disappearance of methyl ester signals and appearance of broad NH proton signals around 12.8–13.1 ppm.
These data confirm successful synthesis and purity of the target compounds.
Research Findings and Notes
The synthetic route involving condensation of pyrrolidinecarbothioamide with chlorinated esters is well-established and yields high-purity products suitable for further derivatization.
Oxidation steps converting thiazolidine to thiazole rings are critical for aromatic stabilization.
Hydrolysis steps are straightforward and efficient for converting esters to acids.
The presence of the pyrrolidine substituent can influence biological activity, as shown in related pharmacological studies of thiazole derivatives, though detailed bioactivity data are beyond the scope of this preparation-focused article.
Summary Table of Preparation Methods
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
